molecular formula C11H11N3O4S B5855843 4-methyl-1-(2-methyl-5-nitrophenyl)sulfonylimidazole

4-methyl-1-(2-methyl-5-nitrophenyl)sulfonylimidazole

Cat. No.: B5855843
M. Wt: 281.29 g/mol
InChI Key: HJKXCACVMJCTAX-UHFFFAOYSA-N
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Description

4-methyl-1-(2-methyl-5-nitrophenyl)sulfonylimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 4-position, a 2-methyl-5-nitrophenyl group at the 1-position, and a sulfonyl group attached to the imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(2-methyl-5-nitrophenyl)sulfonylimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with 4-methylimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(2-methyl-5-nitrophenyl)sulfonylimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide (DMF).

    Cyclization: Various cyclization agents and catalysts depending on the desired product

Properties

IUPAC Name

4-methyl-1-(2-methyl-5-nitrophenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-8-3-4-10(14(15)16)5-11(8)19(17,18)13-6-9(2)12-7-13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKXCACVMJCTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2C=C(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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